molecular formula C21H17FN2O4 B6694705 methyl 1-[5-(4-fluorophenyl)-1,2-oxazole-3-carbonyl]-3,4-dihydro-2H-quinoline-4-carboxylate

methyl 1-[5-(4-fluorophenyl)-1,2-oxazole-3-carbonyl]-3,4-dihydro-2H-quinoline-4-carboxylate

Cat. No.: B6694705
M. Wt: 380.4 g/mol
InChI Key: ZDRJTCNMEIBUMW-UHFFFAOYSA-N
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Description

Methyl 1-[5-(4-fluorophenyl)-1,2-oxazole-3-carbonyl]-3,4-dihydro-2H-quinoline-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinoline core, an oxazole ring, and a fluorophenyl group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[5-(4-fluorophenyl)-1,2-oxazole-3-carbonyl]-3,4-dihydro-2H-quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Construction of the quinoline core: This can be synthesized via the Skraup synthesis or other quinoline-forming reactions.

    Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core.

    Reduction: Reduction reactions can occur at the oxazole ring or the quinoline core.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place, especially involving the fluorophenyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology

In biological research, it is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Medicine

The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, it may be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which methyl 1-[5-(4-fluorophenyl)-1,2-oxazole-3-carbonyl]-3,4-dihydro-2H-quinoline-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-[5-(4-chlorophenyl)-1,2-oxazole-3-carbonyl]-3,4-dihydro-2H-quinoline-4-carboxylate
  • Methyl 1-[5-(4-bromophenyl)-1,2-oxazole-3-carbonyl]-3,4-dihydro-2H-quinoline-4-carboxylate

Uniqueness

The presence of the fluorophenyl group in methyl 1-[5-(4-fluorophenyl)-1,2-oxazole-3-carbonyl]-3,4-dihydro-2H-quinoline-4-carboxylate imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from its chloro- and bromo- analogs, which may have different biological activities and chemical properties.

Properties

IUPAC Name

methyl 1-[5-(4-fluorophenyl)-1,2-oxazole-3-carbonyl]-3,4-dihydro-2H-quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4/c1-27-21(26)16-10-11-24(18-5-3-2-4-15(16)18)20(25)17-12-19(28-23-17)13-6-8-14(22)9-7-13/h2-9,12,16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRJTCNMEIBUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(C2=CC=CC=C12)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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